molecular formula C10H4Br2S2 B11781111 4,8-dibromothieno[2,3-f][1]benzothiole

4,8-dibromothieno[2,3-f][1]benzothiole

Cat. No.: B11781111
M. Wt: 348.1 g/mol
InChI Key: WVGHJMFKJADIAM-UHFFFAOYSA-N
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Description

4,8-Dibromothieno2,3-fbenzothiole is a sulfur-containing heterocyclic compound with two bromine atoms attached to the thieno and benzothiole rings. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromothieno2,3-fbenzothiole typically involves the bromination of its parent heterocycle. The process begins with the preparation of the thieno2,3-fbenzothiole core, followed by selective bromination at the 4 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for 4,8-dibromothieno2,3-fbenzothiole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromothieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine or piperidine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol

Properties

Molecular Formula

C10H4Br2S2

Molecular Weight

348.1 g/mol

IUPAC Name

4,8-dibromothieno[2,3-f][1]benzothiole

InChI

InChI=1S/C10H4Br2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H

InChI Key

WVGHJMFKJADIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=C3C(=C2Br)C=CS3)Br

Origin of Product

United States

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